An In-depth Technical Guide to 3-Pyridin-2-yl-propionamidine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-Pyridin-2-yl-propionamidine: Structure, Properties, and Synthesis
Introduction
In the landscape of medicinal chemistry and drug development, pyridine-containing scaffolds are of paramount importance, known for their versatile biological activities including antimicrobial, antiviral, and antiproliferative effects.[1][2] The amidine functional group, a potent hydrogen bond donor and a strong base, is also a critical pharmacophore found in numerous biologically active compounds. The convergence of these two moieties in 3-Pyridin-2-yl-propionamidine presents a molecule of significant interest for researchers and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, structural elucidation, and a proposed synthetic pathway for 3-Pyridin-2-yl-propionamidine. Due to the compound's novelty, direct experimental data is limited in publicly accessible literature. Therefore, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust and scientifically grounded resource.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is the precise definition of its structure and associated identifiers.
Chemical Structure
3-Pyridin-2-yl-propionamidine consists of a pyridine ring linked at the 2-position to a three-carbon propane chain, which is terminated by an amidine group.
Caption: Chemical structure of 3-Pyridin-2-yl-propionamidine.
Nomenclature and Identifiers
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IUPAC Name: 3-(Pyridin-2-yl)propanimidamide
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Molecular Formula: C₈H₁₁N₃
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SMILES: N=C(N)CCC1=NC=CC=C1
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in both chemical and biological systems. The following table summarizes the calculated and estimated properties for 3-Pyridin-2-yl-propionamidine, with comparative data from related structures where available.
| Property | Value (3-Pyridin-2-yl-propionamidine) | Comparative Data | Source |
| Molecular Weight | 149.19 g/mol | 151.16 g/mol (Propanoic Acid Analog) | Calculated /[3] |
| Monoisotopic Mass | 149.09530 Da | 151.06333 Da (Propanoic Acid Analog) | Calculated /[3] |
| Topological Polar Surface Area | 64.9 Ų | 50.2 Ų (Propanoic Acid Analog) | Calculated /[3] |
| Hydrogen Bond Donors | 2 | 1 (Propanoic Acid Analog) | Calculated /[3] |
| Hydrogen Bond Acceptors | 2 | 3 (Propanoic Acid Analog) | Calculated /[3] |
| XLogP3 (Predicted) | 0.2 | 0.4 (Propanoic Acid Analog) | Calculated /[3] |
| pKa (Predicted) | ~11-12 (Amidinium ion) | 3.87 (Carboxylic Acid) | Estimated /[4] |
| Solubility | Predicted to be soluble in water and polar organic solvents. | Propionamide is soluble in water. | Estimated /[5] |
Synthesis and Experimental Protocols
Caption: Proposed synthetic workflow for 3-Pyridin-2-yl-propionamidine.
Step 1: Synthesis of 3-(Pyridin-2-yl)propanamide
Rationale: The conversion of a carboxylic acid to a primary amide is a fundamental transformation. The two-step, one-pot procedure involving conversion to an acyl chloride followed by reaction with ammonia is a high-yielding and reliable method.
Protocol:
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To a solution of 3-(pyridin-2-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring for the cessation of gas evolution.
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Cool the reaction mixture back to 0 °C and slowly add an excess of concentrated ammonium hydroxide solution.
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Stir vigorously for 1 hour, then separate the organic layer.
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Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.
Step 2: Synthesis of 3-(Pyridin-2-yl)propanenitrile
Rationale: The dehydration of a primary amide to a nitrile is a classic transformation. Phosphorus pentoxide (P₂O₅) is a powerful dehydrating agent suitable for this purpose.[7]
Protocol:
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Combine 3-(pyridin-2-yl)propanamide (1.0 eq) and phosphorus pentoxide (2.0 eq) in a round-bottom flask equipped with a distillation apparatus.
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Heat the mixture gently under vacuum.
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The product, 3-(pyridin-2-yl)propanenitrile, will distill as it is formed.
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Collect the distillate and purify by fractional distillation if necessary.
Step 3: Synthesis of 3-Pyridin-2-yl-propionamidine (Pinner Reaction)
Rationale: The Pinner reaction is the definitive method for converting nitriles to amidines.[6] It proceeds via an imidate salt intermediate (a Pinner salt), which is then treated with ammonia.[8]
Protocol:
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Dissolve 3-(pyridin-2-yl)propanenitrile (1.0 eq) in a solution of anhydrous ethanol (excess).
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Cool the solution to 0 °C and bubble dry hydrogen chloride (HCl) gas through the mixture until saturation.
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Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours, during which the Pinner salt (ethyl 3-(pyridin-2-yl)propanimidate hydrochloride) will precipitate.
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Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum.
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Dissolve the isolated Pinner salt in anhydrous ethanol and cool to 0 °C.
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Bubble anhydrous ammonia (NH₃) gas through the solution until saturation.
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Seal the vessel and stir at room temperature for 24 hours.
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Remove the solvent under reduced pressure. The resulting crude product is the hydrochloride salt of 3-Pyridin-2-yl-propionamidine.
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The free base can be obtained by neutralization with a suitable base and extraction into an organic solvent.
Potential Biological Activity and Applications
While specific biological data for 3-Pyridin-2-yl-propionamidine is not yet published, the structural motifs present suggest several promising avenues for investigation.
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Antimicrobial and Antiviral Activity: The pyridine nucleus is a well-established "privileged structure" in medicinal chemistry, with many derivatives exhibiting potent antimicrobial and antiviral properties.[1]
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Antiproliferative Activity: Imidazo[4,5-b]pyridines containing an amidine group have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that the pyridinyl-amidine combination could be a valuable pharmacophore in oncology research.[9][10]
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Enzyme Inhibition: The guanidine group, structurally related to the amidine, is present in inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a target in inflammatory diseases.[11] The basic and hydrogen-bonding capabilities of the amidine group in 3-Pyridin-2-yl-propionamidine make it a candidate for targeting enzyme active sites.
Conclusion
3-Pyridin-2-yl-propionamidine is a compound with significant potential, bridging the well-documented biological activities of pyridine heterocycles and the valuable pharmacophoric properties of the amidine functional group. This guide has provided a detailed structural and physicochemical profile, alongside a robust, step-by-step synthetic protocol to enable its synthesis and further investigation. The proposed synthetic route is based on established, high-yielding chemical transformations, offering a clear path for researchers to access this promising molecule. Future studies are warranted to explore its potential in antimicrobial, antiproliferative, and enzyme-inhibitory applications.
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